

Technical Guide: Molecular Characterization and Protocol for BChE-IN-10

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Compound of Interest

Compound Name: BChE-IN-10

Cat. No.: B12396346

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Critical Disambiguation

Note to Researchers: The identifier "**BChE-IN-10**" is currently associated with two distinct chemical entities in commercial catalogs and scientific literature. Precise identification via CAS number is mandatory to ensure experimental reproducibility.

- Primary Subject (Focus of this Guide): A natural phenanthrene derivative isolated from *Bletilla striata*.^[1]
 - CAS: 2185837-61-8^{[1][2][3][4][5][6]}
 - Target: Selective/Mixed-type Butyrylcholinesterase (BChE) inhibitor.^{[6][7]}
 - Common Catalog Name: **BChE-IN-10** (e.g., MedChemExpress, Amsbio).
- Secondary Entity: A synthetic dual inhibitor (N-(2-(1-benzylpiperidin-4-yl)ethyl)-6-methoxy-2-naphthamide).
 - CAS: 2924824-48-4
 - Target: AChE/BChE Dual Inhibitor.^[8]

- Common Catalog Name: AChE/**BChE-IN-10**.[\[7\]](#)

This guide exclusively details the physicochemical properties and protocols for the phenanthrene derivative (CAS 2185837-61-8).

Chemical Identity & Physicochemical Properties[9]

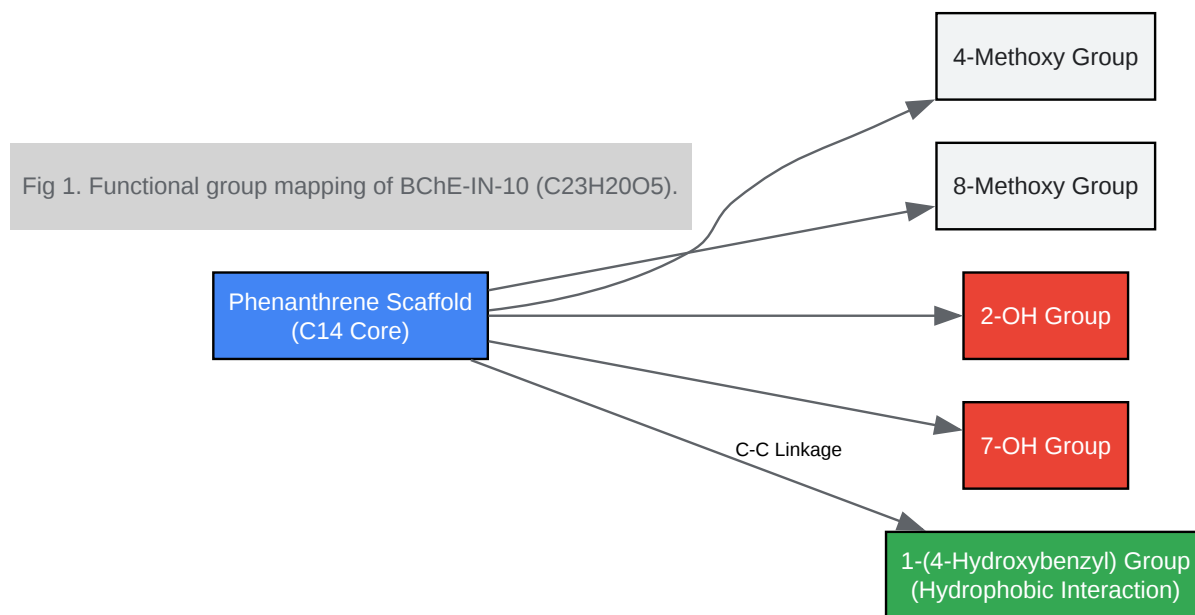
BChE-IN-10 is a bioactive phenanthrene characterized by a specific substitution pattern of hydroxyl and methoxy groups, contributing to its binding affinity within the BChE active site gorge.

Molecular Specifications

Property	Specification
Common Name	BChE-IN-10
Synonym	Compound 6 (isolated from <i>Bletilla striata</i>)
CAS Registry Number	2185837-61-8
Molecular Formula	C ₂₃ H ₂₀ O ₅
Molecular Weight	376.40 g/mol
IUPAC Name	2,7-dihydroxy-4,8-dimethoxy-1-(4-hydroxybenzyl)phenanthrene
SMILES	<chem>OC1=CC=C(CC2=C(C=CC3=C(C(OC)=CC=C34)O)C4=C(C=C2O)OC)C=C1</chem>
Source	Natural isolation from <i>Bletilla striata</i> (Orchidaceae)
Solubility	DMSO (Soluble); Ethanol (Soluble)

Structural Visualization

The following diagram illustrates the core phenanthrene scaffold and its functional groups responsible for interaction with the BChE enzyme.



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Figure 1: Functional group mapping of **BChE-IN-10** (C₂₃H₂₀O₅).

Mechanism of Action

Inhibition Kinetics

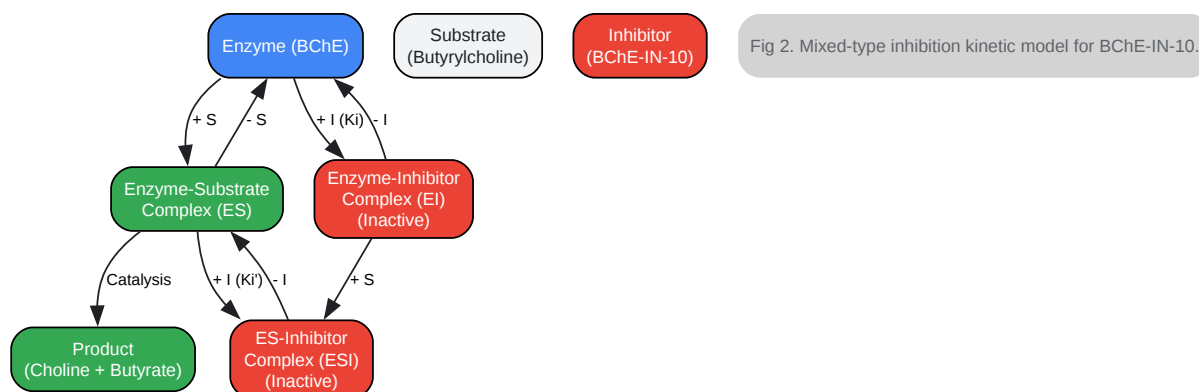
BChE-IN-10 functions as a mixed-type inhibitor of butyrylcholinesterase.^{[1][5][6][7][9][10]}

Unlike competitive inhibitors that bind solely to the active site, mixed-type inhibitors bind to both the free enzyme (E) and the enzyme-substrate complex (ES).^[7]

- IC₅₀: 6.4 μM against BChE.^{[1][6][7][9][10]}
- Binding Mode: The compound likely interacts with peripheral anionic sites or conformational pockets distinct from the catalytic triad, altering the enzyme's turnover rate () and substrate affinity ().

Signaling & Inhibition Pathway

The diagram below details the kinetic equilibrium of mixed-type inhibition relevant to **BChE-IN-10**.



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Figure 2: Mixed-type inhibition kinetic model for **BChE-IN-10**.

Experimental Protocol: BChE Inhibition Assay

This protocol utilizes the modified Ellman's Method, the gold standard for quantifying cholinesterase activity. The assay relies on the hydrolysis of butyrylthiocholine (BTCh) to thiocholine, which reacts with DTNB to form a yellow chromophore (TNB) measurable at 412 nm.[8][11]

Reagents & Preparation[8][9][12][13][14]

- Buffer: 0.1 M Phosphate Buffer (pH 8.0).
- Enzyme: Human or Equine Serum Butyrylcholinesterase (BChE).
 - Stock: Dissolve in buffer to 2 U/mL.
- Substrate: Butyrylthiocholine Iodide (BTCh).
 - Stock: 10 mM in water.[8]

- Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[8][11]
 - Stock: 10 mM in buffer.[8]
- Inhibitor: **BChE-IN-10** (CAS 2185837-61-8).[1][2][3][4][5][6]
 - Stock: Dissolve in DMSO (10 mM).
 - Working: Dilute with buffer (ensure final DMSO < 1%).

Step-by-Step Workflow

Step	Action	Volume (96-well)	Notes
1	Blanking	160 μ L Buffer	Use buffer to establish baseline.
2	Enzyme Addition	20 μ L BChE Solution	Add to all wells except Blank.
3	Inhibitor Incubation	20 μ L BChE-IN-10	Add various concentrations (0.1 - 100 μ M). Incubate at 25°C for 15 min.
4	Reaction Mix	10 μ L DTNB + 10 μ L BTCh	Add DTNB first, then start reaction with Substrate (BTCh).
5	Measurement	N/A	Measure Absorbance (OD) at 412 nm.
6	Kinetics	N/A	Record every 60s for 10 mins to determine velocity ().

Assay Logic Diagram

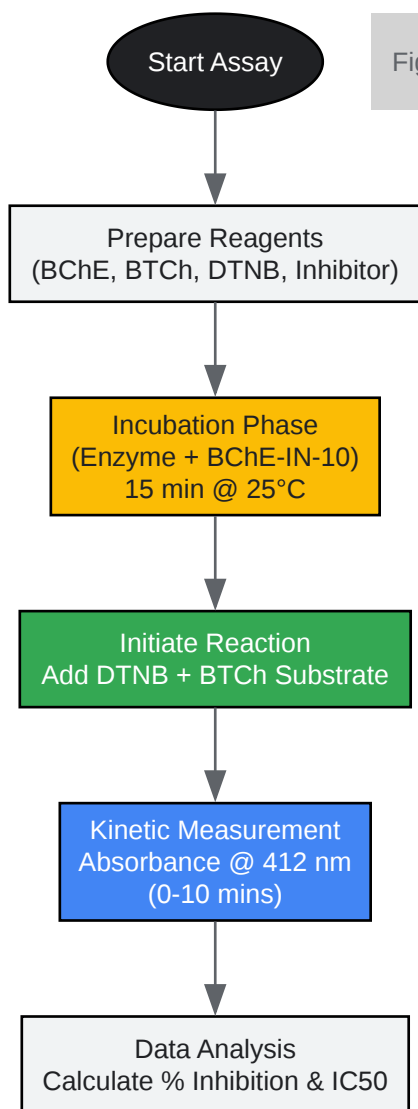


Fig 3. Ellman's Assay workflow for BChE-IN-10 validation.

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Figure 3: Ellman's Assay workflow for **BChE-IN-10** validation.

Data Calculation

Calculate the percentage of inhibition (

) using the reaction velocities (

):

Plot

vs.

to derive the IC₅₀ value.

References

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